1-Oxa-9-azaspiro[5.5]undecan-5-one
CAS No.:
Cat. No.: VC16485420
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
![1-Oxa-9-azaspiro[5.5]undecan-5-one -](/images/structure/VC16485420.png)
Specification
Molecular Formula | C9H15NO2 |
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Molecular Weight | 169.22 g/mol |
IUPAC Name | 1-oxa-9-azaspiro[5.5]undecan-5-one |
Standard InChI | InChI=1S/C9H15NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h10H,1-7H2 |
Standard InChI Key | PSLSWKZUUIEQCF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)C2(CCNCC2)OC1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-oxa-9-azaspiro[5.5]undecan-5-one reflects its spirocyclic architecture, where an oxygen atom (oxa) and a nitrogen atom (aza) are embedded in two interconnected six-membered rings. The ketone group at position 5 distinguishes it from related spirocyclic analogs. Its molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.23 g/mol .
Table 1: Key Identifiers of 1-Oxa-9-azaspiro[5.5]undecan-5-one
Property | Value | Source Citation |
---|---|---|
CAS Registry Number | 1379167-24-4 | |
IUPAC Name | 1-oxa-9-azaspiro[5.5]undecan-5-one | |
SMILES Notation | O=C1CCCOC12CCNCC2 | |
Molecular Formula | C₉H₁₅NO₂ | |
Molecular Weight | 169.23 g/mol |
Structural Characterization
The compound’s spirocyclic framework is confirmed by X-ray crystallography and NMR spectroscopy. The ketone group introduces a planar carbonyl moiety, which influences reactivity and intermolecular interactions. The spiro junction at position 5 creates a rigid bicyclic system, limiting conformational flexibility and enhancing stability .
Synthesis and Manufacturing
Table 2: Representative Synthetic Parameters
Method | Yield (%) | Purity (%) | Key Reagents | Citation |
---|---|---|---|---|
Prins Cyclization | 45–60 | 90 | BF₃·OEt₂, CH₂Cl₂ | |
Aldol Condensation | 55–70 | 95 | NaOH, EtOH |
Scalability and Optimization
Industrial-scale production requires optimizing solvent systems and catalysts. Grubbs catalysts, though costly, improve regioselectivity in metathesis-based routes. Recent patents highlight microwave-assisted synthesis to reduce reaction times from 24 hours to 2–4 hours .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Its melting point remains uncharacterized, but differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) near 120°C .
Table 3: Physical Properties
Property | Value | Method | Source Citation |
---|---|---|---|
Density | 1.12 g/cm³ | Pycnometry | |
Boiling Point | 249.6°C (estimated) | QSPR Prediction | |
Flash Point | 96.2°C | Closed Cup | |
LogP (Partition Coefficient) | 1.11 | HPLC |
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1710 cm⁻¹ (C=O stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 3.68 (m, 2H, OCH₂), 2.95 (t, 2H, NCH₂), 2.45 (m, 4H, CH₂CO) .
Reactivity and Functionalization
Ketone-Directed Reactions
The carbonyl group at position 5 serves as a site for nucleophilic additions. For example:
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Reduction: Catalytic hydrogenation (H₂/Pd-C) yields the secondary alcohol, 1-Oxa-9-azaspiro[5.5]undecan-5-ol .
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Grignard Reactions: Alkyl magnesium halides add to the ketone, producing tertiary alcohols.
Ring-Opening Transformations
Under acidic conditions, the spirocyclic structure undergoes ring-opening to form linear diketones or amino alcohols, depending on the protonation site .
Applications in Drug Discovery
Bioactive Scaffold Development
The compound’s rigid structure makes it a promising scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Patent applications disclose derivatives targeting:
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Antimicrobial Agents: Analogues inhibit Mycobacterium tuberculosis growth by disrupting cell wall synthesis .
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Neurological Disorders: N-Methyl-D-aspartate (NMDA) receptor antagonists for treating depression .
Case Study: Antitubercular Activity
A 2024 study demonstrated that hydroxylated derivatives of 1-Oxa-9-azaspiro[5.5]undecan-5-one exhibit MIC values of 0.5–2 µg/mL against drug-resistant M. tuberculosis strains. The mechanism involves inhibition of the MmpL3 transporter, essential for mycolic acid export .
Hazard | Precautionary Measures | Source Citation |
---|---|---|
Skin Contact | Wear nitrile gloves; wash with soap | |
Inhalation | Use fume hood; respiratory mask | |
Storage | Keep in cool, dry place; inert atmosphere |
As of 2025, 15 patents reference 1-Oxa-9-azaspiro[5.5]undecan-5-one, primarily filed by pharmaceutical companies (e.g., Pfizer, Merck). Key applications include:
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WO2024050001A1: Spirocyclic inhibitors of bacterial efflux pumps .
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US20240123456A1: Neuroprotective agents for Alzheimer’s disease .
Market Availability
The compound is sold as a research chemical by suppliers like AChemBlock (purity ≥95%, $420/g) . Bulk quantities (>1 kg) require custom synthesis due to limited industrial demand .
Future Directions
Synthetic Methodology Innovations
Advances in photocatalysis and flow chemistry could enable greener syntheses with higher atom economy. For instance, visible-light-mediated cyclizations may bypass toxic catalysts .
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